molecular formula C7H18N2O B062238 1,3-Bis(dimethylamino)propan-1-ol CAS No. 161220-90-2

1,3-Bis(dimethylamino)propan-1-ol

Cat. No. B062238
CAS RN: 161220-90-2
M. Wt: 146.23 g/mol
InChI Key: YCBVGFPBRPUIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(dimethylamino)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DMAP or DMBA, and its chemical formula is C8H20N2O. DMAP is a tertiary amine that has been widely used as a catalyst in organic synthesis reactions. It has also been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMAP as a catalyst is based on its ability to act as a nucleophile and a Lewis base. DMAP can form a complex with the carbonyl group of the substrate, which activates the carbonyl group and makes it more susceptible to nucleophilic attack. DMAP can also facilitate the removal of the leaving group by coordinating with the leaving group and stabilizing the transition state.
Biochemical and Physiological Effects:
DMAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. DMAP has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DMAP has several advantages as a catalyst in lab experiments. It is a highly efficient catalyst that can be used in small quantities. It is also a relatively inexpensive catalyst that is readily available. However, DMAP has some limitations as a catalyst. It can be toxic and corrosive, and it can also cause skin irritation and respiratory problems.

Future Directions

There are several future directions for research on DMAP. One area of research is the development of new synthesis methods for DMAP that are more efficient and environmentally friendly. Another area of research is the development of new applications for DMAP, such as in the synthesis of new drugs or in the production of biofuels. Research is also needed to better understand the biochemical and physiological effects of DMAP and its potential as a therapeutic agent.
In conclusion, DMAP is a versatile chemical compound that has many applications in scientific research. Its unique properties make it a valuable catalyst in organic synthesis reactions, and its biochemical and physiological effects make it a promising therapeutic agent. Further research is needed to fully understand the potential of DMAP and to develop new applications for this important chemical compound.

Synthesis Methods

DMAP can be synthesized through a variety of methods, including the reaction between dimethylamine and glycidol or the reaction between dimethylamine and 3-chloro-1-propanol. The most common method for synthesizing DMAP involves the reaction between dimethylamine and 3-chloro-2-hydroxypropyltrimethylammonium chloride.

Scientific Research Applications

DMAP has been widely used as a catalyst in organic synthesis reactions. It has been shown to be a highly efficient catalyst for a variety of reactions, including esterification, transesterification, and acylation. DMAP has also been used as a nucleophilic catalyst in the synthesis of cyclic carbonates and as a catalyst in the synthesis of polyurethanes.

properties

CAS RN

161220-90-2

Product Name

1,3-Bis(dimethylamino)propan-1-ol

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1,3-bis(dimethylamino)propan-1-ol

InChI

InChI=1S/C7H18N2O/c1-8(2)6-5-7(10)9(3)4/h7,10H,5-6H2,1-4H3

InChI Key

YCBVGFPBRPUIJI-UHFFFAOYSA-N

SMILES

CN(C)CCC(N(C)C)O

Canonical SMILES

CN(C)CCC(N(C)C)O

synonyms

1-Propanol,1,3-bis(dimethylamino)-(9CI)

Origin of Product

United States

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